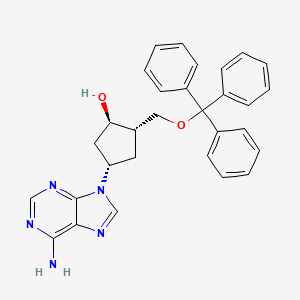
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol is a complex organic compound that features a cyclopentanol ring substituted with a purine derivative and a trityloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentanol Ring: This can be achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the Purine Derivative: The purine moiety is introduced via nucleophilic substitution reactions, where the amino group of the purine attacks an electrophilic center on the cyclopentanol ring.
Attachment of the Trityloxy Group: The trityloxy group is typically introduced through an etherification reaction, using trityl chloride and a suitable base to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine moiety or the trityloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol can be compared with other similar compounds, such as:
Adenosine Derivatives: Similar in structure due to the presence of the purine moiety.
Cyclopentanol Derivatives: Share the cyclopentanol ring but differ in the substituents attached.
Trityloxy Compounds: Contain the trityloxy group but may have different core structures.
The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C30H29N5O2 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC 名称 |
(1R,2S,4S)-4-(6-aminopurin-9-yl)-2-(trityloxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C30H29N5O2/c31-28-27-29(33-19-32-28)35(20-34-27)25-16-21(26(36)17-25)18-37-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,19-21,25-26,36H,16-18H2,(H2,31,32,33)/t21-,25-,26+/m0/s1 |
InChI 键 |
UPQVIFNUSXYNJS-OUIFVKKZSA-N |
手性 SMILES |
C1[C@@H](C[C@H]([C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N5C=NC6=C(N=CN=C65)N |
规范 SMILES |
C1C(CC(C1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N5C=NC6=C(N=CN=C65)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


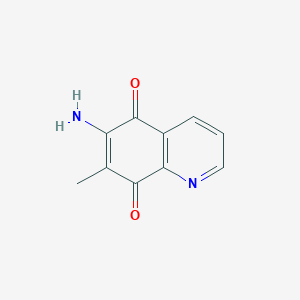
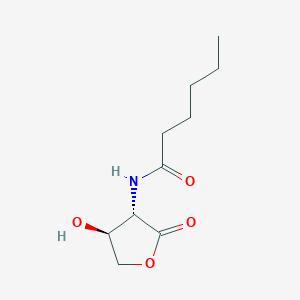
![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)

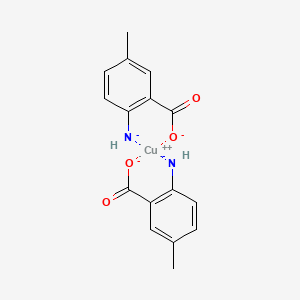
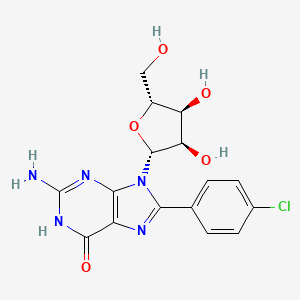
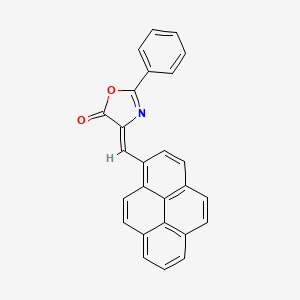
![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
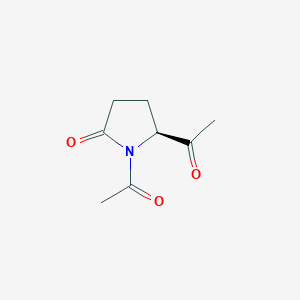

![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
